molecular formula C14H23F3O2 B14228786 Dodec-1-en-3-yl trifluoroacetate CAS No. 543717-25-5

Dodec-1-en-3-yl trifluoroacetate

Cat. No.: B14228786
CAS No.: 543717-25-5
M. Wt: 280.33 g/mol
InChI Key: WDYOQIARBJANHU-UHFFFAOYSA-N
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Description

Dodec-1-en-3-yl trifluoroacetate is an organic compound with the molecular formula C14H23F3O2 It is a trifluoroacetate ester derived from dodec-1-en-3-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-1-en-3-yl trifluoroacetate can be synthesized through the esterification of dodec-1-en-3-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodec-1-en-3-yl trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodec-1-en-3-oic acid.

    Reduction: Dodec-1-en-3-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dodec-1-en-3-yl trifluoroacetate has several applications in scientific research:

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dodec-1-en-3-yl trifluoroacetate involves the hydrolysis of the ester bond to release dodec-1-en-3-ol and trifluoroacetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released trifluoroacetic acid can act as a strong acid, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dodec-1-en-3-yl acetate: Similar in structure but lacks the trifluoroacetate group.

    Dodec-1-en-3-yl propionate: Another ester with a different acyl group.

    Dodec-1-en-3-yl butyrate: Similar ester with a butyrate group.

Uniqueness

Dodec-1-en-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in applications requiring strong acid catalysis or specific reactivity profiles.

Properties

CAS No.

543717-25-5

Molecular Formula

C14H23F3O2

Molecular Weight

280.33 g/mol

IUPAC Name

dodec-1-en-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H23F3O2/c1-3-5-6-7-8-9-10-11-12(4-2)19-13(18)14(15,16)17/h4,12H,2-3,5-11H2,1H3

InChI Key

WDYOQIARBJANHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C=C)OC(=O)C(F)(F)F

Origin of Product

United States

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